molecular formula C13H14F2O3 B1326173 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 884504-26-1

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No. B1326173
CAS RN: 884504-26-1
M. Wt: 256.24 g/mol
InChI Key: KYWXUTWMNGLPMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone consists of a propiophenone core with two fluorine atoms at the 2’ and 5’ positions and a 1,3-dioxan-2-yl group at the 3 position . The molecular weight is 256.24 g/mol.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate reacts rapidly with furan, revealing a highly polar transition state stabilized by a Lewis acid catalyst and polar solvents. This reaction, involving components related to 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, has been explored using density functional theory calculations (Griffith et al., 2006).

Application in Material Science

  • A study on crosslinking mixtures of DGEBA and 1,3-dioxan-2-one catalyzed by lanthanide triflates involves the synthesis of a five-membered cyclic carbonate. This research could be relevant for understanding the reactivity and applications of this compound in polymer science (Cervellera et al., 2005).

Photophysics and Polymer Research

  • Highly conjugated thiophene derivatives, including compounds related to this compound, have been studied for photoinduced electron transfer reactions. This research is significant for the development of cationic polymerization and conjugated polymer formation (Aydoğan et al., 2012).

Liquid Crystalline Materials

  • Liquid crystalline materials synthesized with 2,3-difluorophenyl and 1,3-dioxane units, components similar to this compound, exhibit wide temperature range smectic A and/or nematic phases. This research contributes to the understanding of mesomorphic properties of similar compounds (Guixiang et al., 2003).

Electroluminescent Devices

  • The development of electroluminescent devices often requires materials with specific photo-physical characteristics. Research involving 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, which share structural similarities with this compound, contributes to this field (Padalkar et al., 2011).

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXUTWMNGLPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645962
Record name 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884504-26-1
Record name 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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